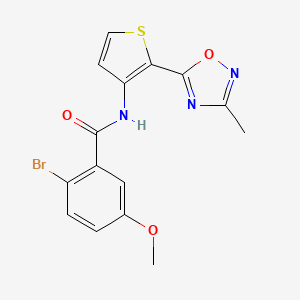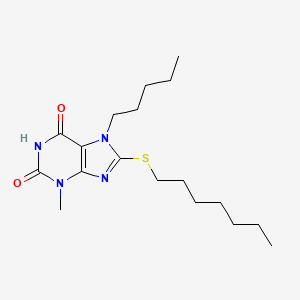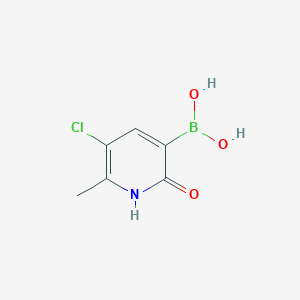![molecular formula C23H25N3O5S B2560102 N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-78-3](/img/no-structure.png)
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is related to a class of compounds used in synthetic chemistry. For example, research on the synthesis of 5H-benzoxazolo[3,2-a]quinolin-5-ones and related compounds has shown methods for creating complex ring systems that could be relevant for the synthesis of similar compounds (Kim et al., 1974).
Tubulin Polymerization and Cancer Research
- Compounds within the quinazoline family have been investigated for their role in inhibiting tubulin polymerization, an essential process in cancer cell division. For instance, certain triazoloquinazolinone-based compounds have been found effective in this regard and have shown potential as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
Antimicrobial and Antifungal Activities
- Related compounds have been studied for their antimicrobial properties. For example, methylsulfanyl-triazoloquinazoline derivatives were evaluated for their efficacy against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi, demonstrating the potential antimicrobial applications of these compounds (Al-Salahi et al., 2013).
Analgesic and Anti-inflammatory Properties
- Quinazoline derivatives have also been explored for their analgesic and anti-inflammatory activities. Research has shown that certain compounds within this class can have significant effects in these areas, offering potential for development into new drugs (Alagarsamy et al., 2011).
Anticancer Activity
- The quinazoline ring system is a common feature in compounds studied for anticancer activity. Various derivatives have been synthesized and evaluated for their effectiveness against different cancer cell lines, indicating the potential of these compounds in oncology research (Zhang et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 3-methoxybenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 3-methoxy-N-(2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinonyl)benzylamine. This intermediate is then reacted with 2-amino-3-hydroxy-6-(mercaptomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinazoline to form the final product.", "Starting Materials": [ "3-methoxybenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone", "2-amino-3-hydroxy-6-(mercaptomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "Step 1: 3-methoxybenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone in the presence of a base such as potassium carbonate to form 3-methoxy-N-(2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinonyl)benzylamine.", "Step 2: 3-methoxy-N-(2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinonyl)benzylamine is then reacted with 2-amino-3-hydroxy-6-(mercaptomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinazoline in the presence of a base such as sodium hydride to form the final product N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
CAS-Nummer |
688053-78-3 |
Molekularformel |
C23H25N3O5S |
Molekulargewicht |
455.53 |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5S/c1-29-16-7-5-6-15(10-16)13-24-21(27)8-3-2-4-9-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h5-7,10-12H,2-4,8-9,13-14H2,1H3,(H,24,27)(H,25,32) |
InChI-Schlüssel |
FAPZZFHBLAAPST-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2560019.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)
![N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2560022.png)
![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
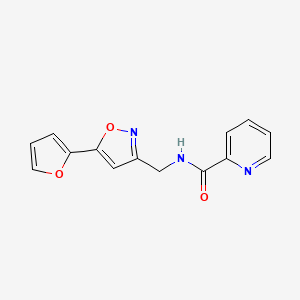
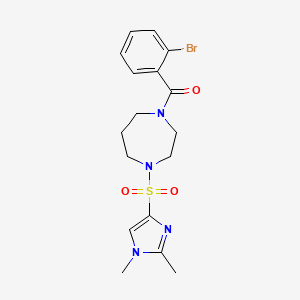

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)
